2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent thiolation. The reaction conditions often include:
Condensation: o-phenylenediamine is condensed with formic acid or trimethyl orthoformate in an acidic medium to form the benzimidazole core.
Thiolation: The brominated benzimidazole is reacted with a thiol reagent, such as thiourea, to introduce the sulfanyl group.
Butanoic Acid Addition: Finally, the thiolated benzimidazole is coupled with butanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated benzimidazole derivatives
Substitution: Amino or thiol-substituted benzimidazole derivatives
Scientific Research Applications
2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Studied for its antimicrobial and anticancer properties due to the benzimidazole core.
Medicine: Potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is primarily attributed to its benzimidazole core. Benzimidazole derivatives are known to interact with various molecular targets, including:
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide
- **2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-Br-2-MeO-benzylidene)-hydrazide
Uniqueness
2-[(5-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the sulfanyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11BrN2O2S |
---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]butanoic acid |
InChI |
InChI=1S/C11H11BrN2O2S/c1-2-9(10(15)16)17-11-13-7-4-3-6(12)5-8(7)14-11/h3-5,9H,2H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
BEVRXLFNUGYRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.